![molecular formula C45H56F2N6O8S2 B609517 Neceprevir CAS No. 1229626-28-1](/img/no-structure.png)
Neceprevir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neceprevir, also known as Deldeprevir, is a direct-acting anti-HCV drug . It was developed by Achillion and is a small molecule drug . It is a potential treatment for Hepatitis C .
Molecular Structure Analysis
The molecular structure of Neceprevir can be analyzed using tools such as MolView and ChemSpider, which allow for the visualization and analysis of molecular structures . The exact molecular formula of Neceprevir is C45H56F2N6O8S2 .Aplicaciones Científicas De Investigación
Antiviral Activity and Treatment Efficacy
Neceprevir, also known as Simeprevir, has been a subject of extensive research due to its antiviral properties, particularly against the Hepatitis C virus (HCV). It is an oral, once-daily NS3/4A protease inhibitor that has shown significant efficacy in treating chronic HCV genotype 1 infection.
Treatment of HCV in HIV Co-infection
Simeprevir, in combination with pegylated interferon and ribavirin, has demonstrated high efficacy in treating HCV in patients coinfected with HIV-1. It has been well-tolerated, with safety profiles similar to those observed in HCV-monoinfected patients (Dieterich et al., 2014).
Treatment of Relapsed HCV Patients
Simeprevir combined with peginterferon and ribavirin has led to high rates of sustained virologic response in patients with HCV genotype 1 who relapsed after previous therapy. This combination was generally well tolerated and significantly more effective than placebo (Forns et al., 2014).
Resistance and Viral Kinetics
The treatment failure with simeprevir is often associated with emerging high-level resistance mutations in the HCV NS3/4A protease, which tend to decrease over time post-treatment (Lenz et al., 2015).
Mechanism of Action and Drug Approval
Simeprevir works by inhibiting the HCV NS3/4A protease, an essential protein for the viral life cycle. Its approval was based on its antiviral activity and role in shortening treatment duration and improving cure rates with acceptable toxicity profiles.
- Global Approval and Clinical Trials: Simeprevir has received global approval for the treatment of chronic HCV. Its non-covalent binding to HCV protease and the subsequent antiviral activity were pivotal in its approval and the advancement of clinical trials across various regions (Vaidya & Perry, 2013).
Beyond Hepatitis C Treatment
Simeprevir's antiviral activity extends beyond HCV, showcasing potential efficacy against other viral infections, thereby broadening the spectrum of its clinical applications.
- Effect on Multiple Viruses: Surprisingly, Simeprevir has shown effectiveness in promoting the transcription of antiviral genes and inhibiting the infection of host cells by multiple viruses, including Zika virus, Enterovirus, and herpes simplex virus. These effects are independent of its action on HCV, hinting at a broader antiviral application (Li et al., 2019).
Mecanismo De Acción
Propiedades
Número CAS |
1229626-28-1 |
---|---|
Nombre del producto |
Neceprevir |
Fórmula molecular |
C45H56F2N6O8S2 |
Peso molecular |
911.0938 |
Nombre IUPAC |
(2R,6R,12Z,13aS,14aR,16aS)-N-(cyclopropylsulfonyl)-6-(2-(3,3-difluoropiperidin-1-yl)- 2-oxoethyl)-2-({7-methoxy-8-methyl-2-(4-(1-methylethyl)thiazol-2-yl)quinolin-4-yl}oxy)- 5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a- tetradecahydrocyclopropa(e)pyrrolo(1,2-a)(1,4)diazacyclopentadecine-14a(5H)- carboxamide |
InChI |
InChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1 |
Clave InChI |
UDMJANYPQWEDFT-ZAWFUYGJSA-N |
SMILES |
O=C([C@]([C@]1([H])/C=C\CCCCC[C@@H]2CC(N3CC(F)(F)CCC3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(C5=NC(C(C)C)=CS5)=NC6=C(C)C(OC)=CC=C46)C7)([H])N7C2=O)=O)NS(=O)(C8CC8)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deldeprevir; Neceprevir |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.